

Application of qNMR for the Certification of Alfacalcidol Impurity C Standard

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Compound of Interest

Compound Name: *Impurity C of Alfacalcidol*

Cat. No.: *B13852015*

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Application Note

Introduction

Alfacalcidol is a vitamin D analog used in the treatment of diseases related to calcium and phosphate metabolism. As with any active pharmaceutical ingredient (API), the purity of Alfacalcidol and the control of its impurities are critical for ensuring safety and efficacy. Alfacalcidol Impurity C, also known as pre-Alfacalcidol PTAD adduct, is a potential impurity that requires a well-characterized reference standard for accurate quantification in routine quality control. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a specific reference standard for the analyte, making it a powerful tool for the certification of primary reference standards.^{[1][2][3][4]} This application note describes a detailed protocol for the certification of Alfacalcidol Impurity C standard using ¹H-qNMR.

Principle of qNMR

Quantitative NMR relies on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.^[1] By comparing the integral of a known, pure internal standard with the integral of the analyte, the purity of the analyte can be determined with high accuracy and precision.^[2] The purity of the analyte (P_{analyte}) can be calculated using the following equation:

$$P_{\text{analyte}} (\%) = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral of the signal
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard
- analyte = Alfacalcidol Impurity C
- std = Internal Standard

Experimental Protocols

Materials and Instrumentation

- Analyte: Alfacalcidol Impurity C
- Internal Standard: Maleic Anhydride (Certified Reference Material)
- Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
- NMR Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe
- Analytical Balance: Microbalance with a readability of 0.001 mg
- NMR tubes: 5 mm high-precision NMR tubes

Sample Preparation

- Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into a clean, dry vial.

- Accurately weigh approximately 20 mg of Alfacalcidol Impurity C into the same vial.
- Dissolve the mixture in approximately 0.7 mL of CDCl_3 .
- Vortex the vial for 1 minute to ensure complete dissolution and homogenization.
- Transfer the solution to a 5 mm NMR tube.

^1H -NMR Data Acquisition

The following parameters are recommended for acquiring the ^1H -NMR spectrum. Optimization may be required based on the specific instrument and sample.

Parameter	Recommended Value
Spectrometer Frequency	500 MHz
Pulse Program	zg30
Relaxation Delay (d1)	30 s ($\geq 5 \times T_1$ of the slowest relaxing proton)
Acquisition Time (aq)	4 s
Number of Scans (ns)	16
Spectral Width (sw)	20 ppm
Temperature	298 K

Data Processing and Analysis

- Apply a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
- Manually phase the spectrum to ensure all peaks are in pure absorption mode.
- Perform baseline correction to ensure a flat baseline across the entire spectrum.
- Integrate the well-resolved signals of both Alfacalcidol Impurity C and the internal standard. For Alfacalcidol Impurity C, a characteristic signal in a non-congested region of the spectrum

should be chosen. For Maleic Anhydride, the singlet corresponding to the two olefinic protons is ideal.

- Calculate the purity of Alfacalcidol Impurity C using the formula mentioned in the "Principle of qNMR" section.

Data Presentation

The following table summarizes the representative quantitative data for the certification of Alfacalcidol Impurity C standard.

Parameter	Alfacalcidol Impurity C	Maleic Anhydride (Internal Standard)
Mass (mg)	20.123	10.056
Molecular Weight (g/mol)	575.79[5]	98.06
¹ H Signal for Integration	Aromatic protons	Olefinic protons
Chemical Shift (δ, ppm)	7.20-7.50 (representative)	7.10
Number of Protons (N)	5 (representative)	2
Integral Value (I)	1.00	0.45
Purity (%)	98.5	99.9 (Certified)

Note: The chemical shifts and integral values are representative and should be determined from the actual spectrum.

Method Validation

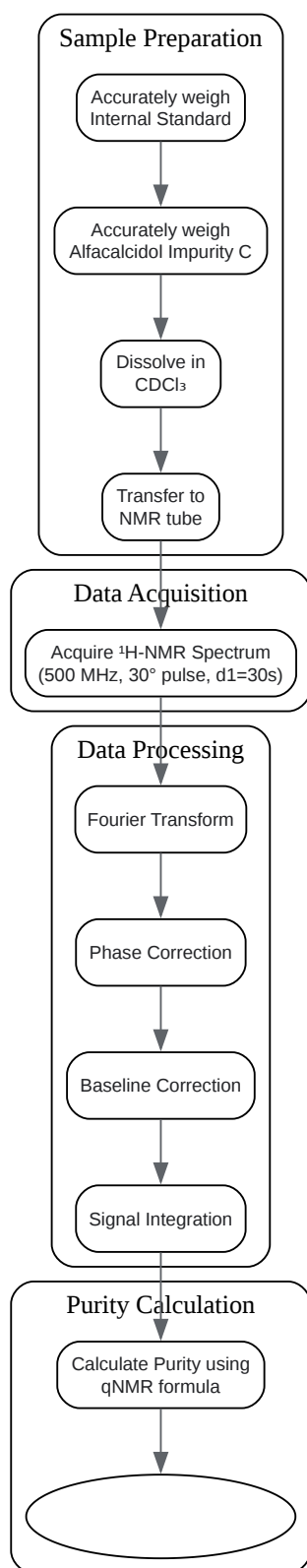
The qNMR method for the certification of Alfacalcidol Impurity C standard should be validated according to ICH guidelines, including the following parameters:

- Specificity: The signals chosen for integration should be free from interference from other impurities or the solvent.

- **Linearity:** A calibration curve should be prepared with at least five different concentrations of Alfacalcidol Impurity C to demonstrate the linear relationship between concentration and signal intensity.
- **Accuracy:** The accuracy should be assessed by analyzing a sample with a known purity or by spiking a known amount of a certified reference material.
- **Precision:** Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated by performing multiple measurements. The relative standard deviation (RSD) should be within acceptable limits (typically $\leq 2\%$).
- **Limit of Quantification (LOQ) and Limit of Detection (LOD):** The LOQ and LOD should be determined to define the range of reliable quantification.

Diagrams

Experimental Workflow

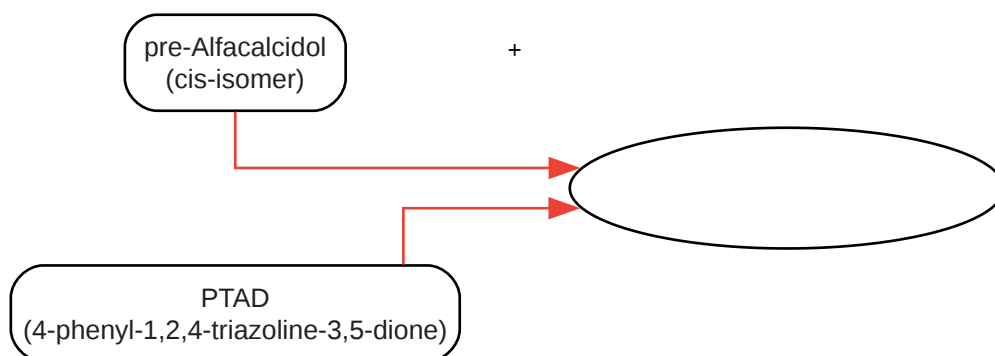


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Caption: Workflow for qNMR Certification of Alfalcidol Impurity C.

Proposed Formation Pathway of Alfacalcidol Impurity C

Alfacalcidol Impurity C is described as a pre-Alfacalcidol PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct.[6] This suggests that it can be formed through a Diels-Alder reaction between pre-Alfacalcidol (the cis-isomer of Alfacalcidol) and PTAD. This reaction is sometimes used for derivatization to enhance detection in other analytical techniques like LC-MS.



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Caption: Proposed formation of Alfacalcidol Impurity C via Diels-Alder reaction.

Conclusion

The ^1H -qNMR method provides a reliable and accurate approach for the certification of Alfacalcidol Impurity C reference standard. Its direct quantification capability, without the need for an identical reference material, makes it a primary analytical technique for establishing the purity of new chemical entities and impurity standards in the pharmaceutical industry. Proper validation of the method is crucial to ensure the reliability of the results.

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